molecular formula C19H18N6O3 B2880359 1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892747-12-5

1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2880359
CAS RN: 892747-12-5
M. Wt: 378.392
InChI Key: NHEWDQTWYQCBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound has been explored in the realm of synthesizing novel derivatives with potential antimicrobial properties. For instance, research conducted by Bektaş et al. (2010) involved the synthesis of various 1,2,4-triazole derivatives, including those with structures related to the mentioned compound, and evaluated their antimicrobial activities. Some of these derivatives showed good to moderate activities against tested microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Bektaş et al., 2010).

Anticancer Potential

The compound's framework serves as a basis for creating derivatives with potential anticancer effects. Yakantham et al. (2019) synthesized a series of derivatives and tested their efficacy against various human cancer cell lines, including breast, lung, and prostate cancers. These derivatives exhibited good to moderate activity, suggesting the parent compound's structural relevance in designing anticancer agents (Yakantham et al., 2019).

Role in Synthesizing Azole Derivatives with Antimicrobial Properties

Further exploration into azole derivatives, including those structurally related to the compound , has shown antimicrobial potential. Başoğlu et al. (2013) synthesized new azole derivatives and assessed their antimicrobial activities, some of which displayed activity against the tested microorganisms. This underscores the compound's significance in generating azole-based antimicrobial agents (Başoğlu et al., 2013).

Photoinduced Molecular Rearrangements

The compound's structural motifs have been utilized in studies focused on photoinduced molecular rearrangements, particularly involving 1,2,4-oxadiazoles. Research by Buscemi et al. (1996) investigated the photochemistry of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles, leading to the formation of 1,2,4-triazoles and other heterocyclic compounds. This highlights the potential for using the compound in photochemical synthesis and the exploration of photoinduced reactions (Buscemi et al., 1996).

Nematocidal Activity

Recent studies have also explored the compound's derivatives for their nematocidal activity. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. Some derivatives showed significant activity, suggesting the compound's framework could be instrumental in developing new nematicides (Liu et al., 2022).

properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-3-27-15-10-6-13(7-11-15)25-17(20)16(22-24-25)19-21-18(23-28-19)12-4-8-14(26-2)9-5-12/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEWDQTWYQCBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.